molecular formula C8H13N3O4 B1194054 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol CAS No. 93679-08-4

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol

Cat. No.: B1194054
CAS No.: 93679-08-4
M. Wt: 215.21 g/mol
InChI Key: VRPKPUFMJSAFQK-UHFFFAOYSA-N
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Description

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is a chemical compound with the molecular formula C8H13N3O4. This compound has been extensively studied for its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol typically involves the reaction of 1-butanol with 2-nitro-1H-imidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly as an immunosuppressant and in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. As a derivative of cyclosporine A, it is believed to inhibit the activity of calcineurin, a protein phosphatase involved in T-cell activation. This inhibition leads to reduced production of pro-inflammatory cytokines and suppression of the immune response.

Comparison with Similar Compounds

Similar Compounds

    Cyclosporine A: A well-known immunosuppressant drug with a similar mechanism of action.

    Tacrolimus: Another immunosuppressant with a different molecular structure but similar therapeutic applications.

    Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) but is used in similar clinical settings.

Uniqueness

4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol is unique due to its specific chemical structure, which combines the properties of 1-butanol and 2-nitro-1H-imidazole. This unique structure allows it to interact with molecular targets in a distinct manner, potentially offering advantages in terms of efficacy and safety compared to other similar compounds .

Properties

IUPAC Name

4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKPUFMJSAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239533
Record name RK 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93679-08-4
Record name RK 27
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RK 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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